Cl-PEG2-Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Cl-PEG2-Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Cl-PEG2-acid, also known by its systematic name 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a terminal carboxylic acid and a chloroethyl group connected by a short polyethylene (B3416737) glycol (PEG) linker, imparts unique properties that make it a valuable tool, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a detailed overview of the physical and chemical properties of Cl-PEG2-acid, outlines experimental protocols for their determination, and visualizes its role in relevant biochemical processes.
Physical and Chemical Properties
General Properties
| Property | Value | Source |
| Chemical Name | 2-(2-(2-chloroethoxy)ethoxy)acetic acid | [1] |
| Synonyms | Cl-PEG2-acid, Chloro-PEG2-acid, 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [2][3] |
| CAS Number | 170304-76-4 | [1][2][4] |
| Molecular Formula | C6H11ClO4 | [1][2][4] |
| Molecular Weight | 182.60 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid or solid | [3][5] |
Tabulated Physical Properties
The physical state of Cl-PEG2-acid has been reported as both a solid and a liquid, which may depend on the purity and storage conditions of the material.
| Property | Value | Notes |
| Physical State | Liquid or Solid | Supplier dependent |
| Boiling Point | 327.1 ± 22.0 °C | Predicted |
| Density | 1.248 ± 0.06 g/cm³ | Predicted |
| pKa | 3.39 ± 0.10 | Predicted |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocols
Standardized experimental protocols are crucial for verifying the physical and chemical properties of Cl-PEG2-acid. Below are detailed methodologies for determining key parameters.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of Cl-PEG2-acid, the Thiele tube method is appropriate.
Materials:
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Thiele tube
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Thermometer (calibrated)
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Capillary tube (sealed at one end)
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Small test tube
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Heat-resistant oil (e.g., mineral oil)
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Heating source (e.g., Bunsen burner or heating mantle)
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Cl-PEG2-acid sample
Procedure:
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Add a small amount of Cl-PEG2-acid to the small test tube.
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Place the capillary tube, sealed end up, into the test tube containing the sample.
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Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
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Fill the Thiele tube with heat-resistant oil to a level above the side arm.
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Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample.
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Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.
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Observe the sample. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Continue heating until a steady stream of bubbles is observed.
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Remove the heat source and allow the oil bath to cool slowly.
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The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.
Materials:
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pH meter with a glass electrode (calibrated)
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Burette
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Beaker
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Magnetic stirrer and stir bar
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
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Cl-PEG2-acid sample
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Deionized water
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Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
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Accurately weigh a known amount of Cl-PEG2-acid and dissolve it in a known volume of deionized water in a beaker.
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Place the beaker on the magnetic stirrer and add the stir bar.
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Calibrate the pH meter using the standard buffer solutions.
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Immerse the pH electrode in the Cl-PEG2-acid solution and record the initial pH.
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Fill the burette with the standardized NaOH solution.
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Begin the titration by adding small, known volumes of the NaOH solution to the beaker.
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After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
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Continue the titration well past the equivalence point (the point of the most rapid pH change).
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Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
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Determine the equivalence point, which is the midpoint of the steepest part of the curve.
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The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Visualizations
Diagrams are provided below to illustrate the role of Cl-PEG2-acid in PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using Cl-PEG2-acid.
